molecular formula C10H10BrClFN B12947559 (R)-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine

(R)-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine

Katalognummer: B12947559
Molekulargewicht: 278.55 g/mol
InChI-Schlüssel: DULUFZMDRCJEOG-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with bromine, chlorine, and fluorine atoms on a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-chloro-2-fluoroaniline and ®-pyrrolidine.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to introduce the desired substituents on the phenyl ring.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Automation and Monitoring: Employing automated systems and monitoring equipment to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Wissenschaftliche Forschungsanwendungen

®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(5-Bromo-3-chloro-2-fluorophenyl)piperidine: Similar structure with a piperidine ring instead of pyrrolidine.

    ®-2-(5-Bromo-3-chloro-2-fluorophenyl)morpholine: Contains a morpholine ring.

    ®-2-(5-Bromo-3-chloro-2-fluorophenyl)azetidine: Features an azetidine ring.

Uniqueness

®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine is unique due to its specific combination of substituents and the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C10H10BrClFN

Molekulargewicht

278.55 g/mol

IUPAC-Name

(2R)-2-(5-bromo-3-chloro-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10BrClFN/c11-6-4-7(9-2-1-3-14-9)10(13)8(12)5-6/h4-5,9,14H,1-3H2/t9-/m1/s1

InChI-Schlüssel

DULUFZMDRCJEOG-SECBINFHSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=C(C(=CC(=C2)Br)Cl)F

Kanonische SMILES

C1CC(NC1)C2=C(C(=CC(=C2)Br)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.